molecular formula C37H28Si B15075486 Tri(naphthalen-1-yl)(p-tolyl)silane

Tri(naphthalen-1-yl)(p-tolyl)silane

Cat. No.: B15075486
M. Wt: 500.7 g/mol
InChI Key: LZDMYAGBXSYOFG-UHFFFAOYSA-N
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Description

Tri(naphthalen-1-yl)(p-tolyl)silane is an organosilicon compound with the molecular formula C37H28Si It consists of a silicon atom bonded to three naphthalen-1-yl groups and one p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(naphthalen-1-yl)(p-tolyl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with p-tolylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tri(naphthalen-1-yl)(p-tolyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The naphthalen-1-yl or p-tolyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Tri(naphthalen-1-yl)(p-tolyl)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tri(naphthalen-1-yl)(p-tolyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The naphthalen-1-yl and p-tolyl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in different chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Tri(naphthalen-1-yl)silane
  • Tri(p-tolyl)silane
  • Phenyltri(p-tolyl)silane

Uniqueness

Tri(naphthalen-1-yl)(p-tolyl)silane is unique due to the combination of naphthalen-1-yl and p-tolyl groups bonded to the silicon atom. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C37H28Si

Molecular Weight

500.7 g/mol

IUPAC Name

(4-methylphenyl)-trinaphthalen-1-ylsilane

InChI

InChI=1S/C37H28Si/c1-27-23-25-31(26-24-27)38(35-20-8-14-28-11-2-5-17-32(28)35,36-21-9-15-29-12-3-6-18-33(29)36)37-22-10-16-30-13-4-7-19-34(30)37/h2-26H,1H3

InChI Key

LZDMYAGBXSYOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

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